Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3,5-dimethylanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)8-12(15)14-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAFDRLVGWHOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 3,5 Dimethylphenyl Carbamoyl Acetate
Direct Synthesis Strategies
Direct synthesis strategies for Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate focus on the direct coupling of the constituent amine and malonate precursors. These methods can be broadly categorized into multi-step and one-pot approaches.
Multi-Step Synthesis Approaches and Reaction Pathways
A common multi-step approach involves the acylation of 3,5-dimethylaniline (B87155) with a suitable derivative of ethyl malonate. One plausible pathway begins with the generation of ethyl malonyl chloride, a more reactive acylating agent, from ethyl hydrogen malonate. This activated species can then react with 3,5-dimethylaniline to form the desired product.
Reaction Pathway:
Activation of Ethyl Malonate: Ethyl hydrogen malonate is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce ethyl malonyl chloride.
Amidation: The resulting ethyl malonyl chloride is then reacted with 3,5-dimethylaniline in the presence of a base to neutralize the hydrochloric acid byproduct, yielding this compound.
A general representation of this amidation reaction is the reaction of anilines with acyl chlorides. For instance, the synthesis of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate (B1210297) involves the reaction of 3-acetoxy-2-methylbenzoyl chloride with 2-methylaniline in the presence of triethylamine (B128534). jocpr.com
One-Pot Synthesis Techniques
One-pot synthesis offers a more streamlined and efficient alternative by combining multiple reaction steps into a single procedural operation without the isolation of intermediates. A potential one-pot method for the synthesis of this compound involves the direct reaction of 3,5-dimethylaniline with diethyl malonate.
A patented one-pot decarboxylative acylation of aromatic amines using diethyl malonate suggests that heating the amine and diethyl malonate together can lead to the formation of the corresponding N-aryl malonamic acid ethyl ester. google.comgoogle.com The reaction can be self-catalyzed by the amine substrate, although the addition of a base like cesium carbonate can facilitate the subsequent decarboxylation to an acetamide (B32628) if desired. google.comgoogle.com For the synthesis of the target compound, the reaction would be stopped prior to decarboxylation.
Precursor Design and Selection for Optimized Yields
The selection of appropriate starting materials and reagents is crucial for maximizing the yield and purity of this compound.
Evaluation of Various Starting Materials and Reagents
The primary precursors for the synthesis are a derivative of 3,5-dimethylaniline and an ethyl malonate species.
| Precursor Type | Specific Examples | Reactivity and Considerations |
| Amine | 3,5-Dimethylaniline | A readily available primary aromatic amine. The two methyl groups on the aromatic ring may exert a minor steric hindrance and electronic effect on the reactivity of the amino group. |
| Malonate Source | Diethyl malonate | A common and relatively inexpensive starting material. Its direct reaction with anilines often requires high temperatures or the use of a catalyst. |
| Ethyl malonyl chloride | A highly reactive acylating agent that can react with anilines under milder conditions. However, it is moisture-sensitive and needs to be prepared in a separate step. | |
| Ethyl hydrogen malonate | A precursor for the synthesis of ethyl malonyl chloride. |
A general method for the preparation of substituted malonic ester anilides involves the reaction of an aniline (B41778) with a dialkyl malonate in the presence of an alkali alcoholate, such as sodium ethoxide. This approach has been shown to produce high yields of the desired mono-anilides.
Catalytic Approaches in the Synthesis of this compound
The amidation of esters with amines can often be facilitated by the use of catalysts. While specific catalytic systems for the synthesis of this compound are not extensively documented, general principles of catalytic amidation can be applied.
Various metal catalysts, including those based on ruthenium, have been shown to be effective in the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com Boronic acids have also been demonstrated to catalyze amidation reactions using carboxylic acids as substrates. sigmaaldrich.com
In the context of reacting anilines with malonic esters, a patent suggests that the reaction can be self-catalyzed by the amine substrate itself when heated at elevated temperatures. google.comgoogle.com Another approach involves the use of a stoichiometric amount of an alkali alcoholate, such as sodium ethoxide, to first form the sodium salt of the aniline, which then reacts with the dialkyl malonate. This method allows the reaction to proceed at lower temperatures compared to the direct thermal reaction.
| Catalyst/Promoter | Reaction Type | Potential Advantages |
| None (Thermal) | Direct reaction of aniline and diethyl malonate | Simple procedure, avoids catalyst cost and removal. |
| Amine Substrate (Self-catalysis) | One-pot reaction of aniline and diethyl malonate | No external catalyst needed. |
| Alkali Alcoholate (e.g., Sodium Ethoxide) | Reaction of aniline with diethyl malonate | Allows for lower reaction temperatures and can lead to high yields. |
| Lewis Acids (e.g., Boronic Acids) | Amidation of malonic acid monoester | Can facilitate amide bond formation under milder conditions. |
Role of Homogeneous Catalysts
Homogeneous catalysts, which exist in the same phase as the reactants, play a significant role in the synthesis of acetoacetanilides like this compound. These catalysts are often chosen for their high selectivity and activity under mild reaction conditions. uu.nl The primary synthetic route involves the acylation of 3,5-dimethylaniline with a malonate derivative. In this reaction, homogeneous catalysts typically function as Lewis acids or bases to facilitate the formation of the amide bond.
Commonly employed homogeneous catalysts for similar amide bond formations include tertiary amines like triethylamine and pyridine (B92270) derivatives such as 4-dimethylaminopyridine (B28879) (DMAP). google.comresearchgate.net These basic catalysts operate by activating the acyl donor or by deprotonating the amine, thereby increasing its nucleophilicity. For instance, in a patented synthesis of a related acetoacetanilide (B1666496), DMAP was used to catalyze the reaction between ethyl acetoacetate (B1235776) and aniline in toluene (B28343) under reflux conditions. google.com Metal-based homogeneous catalysts, such as indium(III) chloride, have also been reported to catalyze reactions involving ethyl acetoacetate, demonstrating their potential utility in this synthetic context. nih.gov These catalysts are known for their ability to activate carbonyl groups towards nucleophilic attack.
While effective, the use of homogeneous catalysts presents challenges in product purification, as the catalyst must be separated from the reaction mixture, often through extraction or chromatography, which can generate additional waste streams. uu.nl
Table 1: Examples of Homogeneous Catalysts in Related Amide Syntheses
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Role of Catalyst |
|---|---|---|---|---|
| 4-Dimethylaminopyridine (DMAP) | Ethyl acetoacetate | Aniline | Toluene | Base catalyst, activates acyl donor google.com |
| Triethylamine (TEA) | Acetoacetanilide derivative | Cyanothioacetamide | Ethanol (B145695) | Base catalyst researchgate.net |
Application of Heterogeneous Catalysts
Heterogeneous catalysts offer a compelling alternative to their homogeneous counterparts, primarily due to their ease of separation from the reaction medium and potential for recyclability. mdpi.com These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This property simplifies the work-up process, often requiring only simple filtration, which aligns with the principles of green chemistry by reducing waste. mdpi.com
For reactions involving acetoacetate esters, solid acid catalysts have shown considerable promise. Heteropolyacids (HPAs), for example, have been successfully used as heterogeneous catalysts in multicomponent reactions that include ethyl acetoacetate. mdpi.com Their advantages include high selectivity and the ability to be reused multiple times without a significant drop in activity. mdpi.com The application of such solid acids could be extended to the synthesis of this compound, potentially offering a more sustainable and economically viable process. The use of heterogeneous catalysts often reduces the generation of unwanted by-products, further enhancing the green credentials of the synthesis. mdpi.com
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. ijsdr.org This philosophy encourages the use of non-hazardous substances, the reduction of waste, and the efficient use of energy and raw materials. jocpr.comprimescholars.com
Solvent Selection and Optimization
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer, more environmentally benign alternatives. In the synthesis of related acetoacetanilides, solvents such as toluene and tetrahydrofuran (B95107) (THF) have been used. google.comchemicalbook.com However, there is a strong impetus to replace these with greener options.
Ethyl acetate is considered a more environmentally friendly solvent and has been successfully used for the synthesis of polymers like poly(2-ethyl-2-oxazoline), demonstrating its utility as a replacement for more hazardous solvents. rsc.org Another green approach is the use of microwave irradiation in conjunction with solvents like ethanol, which can accelerate reaction rates and improve yields. nih.gov In some cases, reactions can be conducted under solvent-free conditions, which represents an ideal scenario from a green chemistry perspective by completely eliminating solvent-related waste. mdpi.comgoogle.com
Table 2: Comparison of Solvents for Chemical Synthesis
| Solvent | Classification | Key Considerations |
|---|---|---|
| Toluene | Aromatic Hydrocarbon | Effective for dissolving non-polar reactants; neurotoxin and environmental pollutant. google.com |
| Tetrahydrofuran (THF) | Ether | Good solvent for a range of polarities; can form explosive peroxides. chemicalbook.com |
| Ethanol | Alcohol | Renewable resource, low toxicity, biodegradable. nih.gov |
| Ethyl Acetate | Ester | Lower toxicity than many common solvents, effective for a range of reactions, considered a greener alternative. rsc.orgresearchgate.net |
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. acs.org
The synthesis of this compound from 3,5-dimethylaniline and diethyl malonate is an example of a condensation reaction.
Reaction: 3,5-dimethylaniline + Diethyl malonate → this compound + Ethanol
Calculation of Atom Economy:
Molecular Weight of 3,5-dimethylaniline (C₈H₁₁N) = 121.18 g/mol
Molecular Weight of Diethyl malonate (C₇H₁₂O₄) = 160.17 g/mol
Molecular Weight of this compound (C₁₄H₁₉NO₃) = 249.31 g/mol
Molecular Weight of Ethanol (C₂H₆O) = 46.07 g/mol
Atom Economy (%) = [Molecular Weight of Desired Product / (Sum of Molecular Weights of Reactants)] x 100 Atom Economy (%) = [249.31 / (121.18 + 160.17)] x 100 = 88.6%
Process Optimization and Scale-Up Considerations in Academic Synthesis
Translating a laboratory-scale synthesis to a larger, pilot-plant, or industrial scale requires careful optimization of various process parameters. In an academic context, this involves investigating factors that influence reaction efficiency, product purity, and safety.
Key considerations for the synthesis of this compound include:
Reactant Stoichiometry: Optimizing the molar ratio of 3,5-dimethylaniline to the malonate ester is crucial to ensure complete conversion of the limiting reagent and to minimize side reactions.
Catalyst Loading: The amount of catalyst used must be minimized to reduce costs and simplify purification, without compromising the reaction rate and yield. For heterogeneous catalysts, studies on reusability and potential leaching are important.
Temperature and Reaction Time: The reaction temperature affects the rate of reaction and the formation of by-products. The optimal temperature profile and reaction time must be determined to achieve the highest yield in the shortest time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is a common practice. google.com
Product Isolation and Purification: The method of isolating the final product—be it crystallization, extraction, or chromatography—must be efficient and scalable. The goal is to obtain a high-purity product while minimizing solvent use and product loss. google.com Achieving good phase separation during work-up is an important consideration for industrial applications. google.com
By-product Management: The primary by-product in the proposed synthesis is ethanol. A scalable process must include a plan for its removal, and ideally, its recovery and reuse.
By systematically studying these parameters, a robust and efficient synthetic process can be developed that is suitable for larger-scale production in an academic or research setting.
Chemical Reactivity and Derivatization of Ethyl 2 3,5 Dimethylphenyl Carbamoyl Acetate
Reactions at the Ester Moiety
The ethyl ester group is susceptible to nucleophilic acyl substitution reactions, most notably transesterification and hydrolysis.
Transesterification Reactions
Transesterification involves the substitution of the ethyl group of the ester with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base. biofueljournal.combiofueljournal.com The reaction is an equilibrium process, and to drive it towards completion, the alcohol reactant is often used in excess, or the leaving ethanol (B145695) is removed from the reaction mixture, for instance, by distillation. biofueljournal.combiofueljournal.com This method allows for the synthesis of a variety of alkyl 2-[(3,5-dimethylphenyl)carbamoyl]acetates.
Table 1: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ (cat.) | Methyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate |
| Propanol | NaOPr (cat.) | Propyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate |
Hydrolysis and Saponification
The ester can be cleaved through hydrolysis to yield the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Heating the ester in the presence of an aqueous acid (e.g., HCl, H₂SO₄) leads to the formation of 2-[(3,5-dimethylphenyl)carbamoyl]acetic acid and ethanol. This reaction is reversible.
Saponification: A more common and generally irreversible method is base-mediated hydrolysis, or saponification. nih.gov Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup, quantitatively yields the carboxylic acid. The intermediate is the carboxylate salt.
Table 2: Hydrolysis and Saponification Products
| Conditions | Intermediate Product | Final Product (after acidification) |
|---|---|---|
| H₂O, H⁺, Δ | N/A | 2-[(3,5-dimethylphenyl)carbamoyl]acetic acid |
Reactions Involving the Carbamoyl (B1232498) Group
The N-H bond of the secondary amide within the carbamoyl group is reactive, allowing for substitution, and the entire amide linkage can be transformed under specific conditions.
Amide N-Alkylation and Acylation
The hydrogen atom on the amide nitrogen can be substituted with an alkyl or acyl group. N-alkylation of acylanilides can be achieved by treating the compound with a base strong enough to deprotonate the amide, followed by reaction with an alkylating agent like an alkyl halide or sulfate (B86663). google.com This process yields N-alkylated derivatives.
Table 3: N-Alkylation and Acylation Reactions
| Reagent | Base | Product |
|---|---|---|
| Methyl iodide (CH₃I) | NaH | Ethyl 2-{[methyl(3,5-dimethylphenyl)]carbamoyl}acetate |
| Dimethyl sulfate ((CH₃)₂SO₄) | KOH | Ethyl 2-{[methyl(3,5-dimethylphenyl)]carbamoyl}acetate |
| Benzyl bromide (BnBr) | K₂CO₃ | Ethyl 2-{[benzyl(3,5-dimethylphenyl)]carbamoyl}acetate |
Transformations of the Amide Linkage
While the amide bond is generally stable, it can undergo transformations under specific conditions. For instance, rearrangement reactions of carbamoyl groups are known to occur. The 1,2-carbamoyl rearrangement can happen via a lithiated intermediate, leading to the migration of the carbamoyl group. nih.gov Furthermore, under harsh hydrolytic conditions (concentrated acid or base at high temperatures), the amide bond can be cleaved to yield 3,5-dimethylaniline (B87155) and a derivative of malonic acid, although this typically requires more forcing conditions than ester hydrolysis.
Reactivity of the Active Methylene (B1212753) Group
The methylene group (-CH₂-) is positioned between two electron-withdrawing carbonyl groups (an ester and an amide), making its protons acidic and the carbon nucleophilic upon deprotonation. This "active methylene" group is the site of many important carbon-carbon bond-forming reactions.
The acidity of the methylene protons allows for the ready formation of a resonance-stabilized enolate ion in the presence of a base (e.g., sodium ethoxide). This enolate is a powerful nucleophile that can react with a variety of electrophiles.
Alkylation and Acylation: The enolate reacts readily with alkyl halides in an Sₙ2 reaction to form C-alkylated derivatives. Similarly, reaction with acyl chlorides yields C-acylated products.
Condensation Reactions: The active methylene group can participate in Knoevenagel condensations with non-enolizable aldehydes and ketones, typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). nih.gov
Azo Coupling: A characteristic reaction of acetoacetanilides is their coupling with aryldiazonium salts to form azo compounds. wikipedia.org These products are often highly colored and are used commercially as arylide yellow pigments.
Synthesis of Heterocycles: The 1,3-dicarbonyl arrangement of the active methylene and adjacent carbonyls is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives yields pyrazolones, while reaction with hydroxylamine (B1172632) forms isoxazolones.
Table 4: Reactions at the Active Methylene Group
| Reagent(s) | Reaction Type | Product Class |
|---|---|---|
| 1. NaOEt2. R-X (Alkyl halide) | Alkylation | α-Alkyl derivative |
| Ar-CHO, Piperidine | Knoevenagel Condensation | α,β-Unsaturated derivative |
| Ar-N₂⁺Cl⁻ | Azo Coupling | α-Azo derivative (pigment) |
| Hydrazine (H₂N-NH₂) | Heterocyclic Synthesis | Pyrazolone derivative |
| Hydroxylamine (NH₂OH) | Heterocyclic Synthesis | Isoxazolone derivative |
In-depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data
The planned exploration of its reactivity in Knoevenagel condensations, alkylation and halogenation at the alpha-carbon, as well as its utility in cyclization reactions for the formation of novel heterocyclic scaffolds, could not be substantiated with specific examples or detailed research data directly pertaining to this compound.
General chemical principles suggest that the active methylene group of this compound would be susceptible to deprotonation, making it a candidate for various carbon-carbon bond-forming reactions. However, without specific studies, any discussion on reaction conditions, yields, and the nature of the products would be speculative.
Similarly, while acetoacetanilides, in general, are known to participate in the synthesis of heterocyclic compounds, the specific intramolecular cyclization pathways and the types of heterocyclic scaffolds that can be synthesized from this compound have not been documented in the searched literature. Information regarding functional group interconversions and other advanced transformations of this compound is also absent.
The absence of detailed research findings for this compound highlights a gap in the chemical literature. It is possible that the reactivity profile of this compound is part of proprietary industrial research or has been investigated in studies not indexed in publicly accessible databases. Therefore, a scientifically accurate and detailed article on its chemical reactivity and derivatization, as per the requested outline, cannot be generated at this time.
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 3,5 Dimethylphenyl Carbamoyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR experiments, offer a complete picture of the proton and carbon environments and their connectivity within Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate.
High-Resolution ¹H NMR and ¹³C NMR Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group would present a characteristic triplet for the terminal methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), arising from coupling with each other. The active methylene protons (COCH₂CO) situated between the two carbonyl groups are anticipated to appear as a singlet. For the 3,5-dimethylphenyl moiety, the two equivalent methyl groups would yield a sharp singlet, while the aromatic protons at the C-2 and C-6 positions would produce a singlet, and the C-4 proton would appear as a separate singlet. The amide proton (NH) would typically be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show two distinct carbonyl carbon signals for the amide and ester groups. The ethyl group would have two signals corresponding to the OCH₂ and CH₃ carbons. The central methylene carbon would also be present. The 3,5-dimethylphenyl ring would exhibit signals for the two equivalent methyl carbons and four distinct aromatic carbon signals (C-1, C-2/6, C-3/5, and C-4).
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₂CH₃ | ~1.25 | Triplet (t) | 3H |
| Ar-CH₃ | ~2.28 | Singlet (s) | 6H |
| -COCH₂CO- | ~3.45 | Singlet (s) | 2H |
| -OCH₂CH₃ | ~4.20 | Quartet (q) | 2H |
| Ar-H (C4-H) | ~6.75 | Singlet (s) | 1H |
| Ar-H (C2-H, C6-H) | ~7.15 | Singlet (s) | 2H |
| -NH- | ~9.50 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₂CH₃ | ~14.2 |
| Ar-CH₃ | ~21.3 |
| -COCH₂CO- | ~45.0 |
| -OCH₂CH₃ | ~61.5 |
| Ar-C (C2, C6) | ~120.5 |
| Ar-C (C4) | ~125.0 |
| Ar-C (C1) | ~138.0 |
| Ar-C (C3, C5) | ~138.5 |
| Amide C=O | ~164.5 |
| Ester C=O | ~169.0 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.netutah.edu
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key cross-peak would be observed between the ethyl group's methylene protons (~4.20 ppm) and methyl protons (~1.25 ppm), confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the aromatic proton signal at ~7.15 ppm would correlate with the aromatic carbon signal at ~120.5 ppm.
The amide proton (~9.50 ppm) showing correlations to the amide carbonyl carbon (~164.5 ppm) and the aromatic C-2/C-6 carbons (~120.5 ppm).
The central methylene protons (~3.45 ppm) correlating with both the amide carbonyl (~164.5 ppm) and the ester carbonyl (~169.0 ppm) carbons.
The ethyl methylene protons (~4.20 ppm) correlating with the ester carbonyl carbon (~169.0 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum could show a spatial correlation between the amide NH proton and the adjacent aromatic protons at C-2 and C-6, providing information about the conformation around the amide bond. researchgate.netresearchgate.net
Table 3: Predicted Key 2D NMR Correlations for this compound
| Experiment | Proton (δ, ppm) | Correlated Atom (δ, ppm) | Information Gained |
|---|---|---|---|
| COSY | -OCH₂CH₃ (~4.20) | -OCH₂CH₃ (~1.25) | Connectivity of ethyl group |
| HMBC | -NH- (~9.50) | Amide C=O (~164.5) | Amide bond confirmation |
| HMBC | -COCH₂CO- (~3.45) | Amide C=O (~164.5) / Ester C=O (~169.0) | Confirms malonamide (B141969) structure |
| HMBC | -OCH₂CH₃ (~4.20) | Ester C=O (~169.0) | Ester bond confirmation |
| NOESY | -NH- (~9.50) | Ar-H (C2, C6) (~7.15) | Conformational arrangement |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. uh.edu
Vibrational Analysis of Functional Groups
The IR spectrum of this compound would be dominated by strong absorptions from the two carbonyl groups and the N-H bond. researchgate.net The ester C=O stretch is expected at a higher wavenumber (~1735-1750 cm⁻¹) compared to the amide C=O stretch (Amide I band), which typically appears around 1650-1680 cm⁻¹. The N-H stretching vibration should be visible as a moderate peak in the 3200-3400 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and methylene groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be found just above 3000 cm⁻¹. The C-N stretching and N-H bending (Amide II band) vibrations are expected in the fingerprint region between 1500 and 1600 cm⁻¹.
Table 4: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3200-3400 | Medium |
| C-H Stretch | Aromatic | 3000-3100 | Medium-Weak |
| C-H Stretch | Aliphatic | 2850-3000 | Medium |
| C=O Stretch | Ester | 1735-1750 | Strong |
| C=O Stretch (Amide I) | Amide | 1650-1680 | Strong |
| N-H Bend (Amide II) | Amide | 1510-1570 | Medium-Strong |
| C-O Stretch | Ester | 1150-1250 | Strong |
Hydrogen Bonding Network Characterization
The presence of an N-H group (a hydrogen bond donor) and two C=O groups (hydrogen bond acceptors) allows for the formation of intermolecular hydrogen bonds in the solid state or in concentrated solutions. This hydrogen bonding network would influence the vibrational frequencies of the involved groups. nih.gov Specifically, the N-H stretching band would be broadened and shifted to a lower frequency compared to a non-hydrogen-bonded N-H group. Similarly, the C=O stretching bands, particularly the amide carbonyl, would also experience a shift to lower wavenumbers due to their participation as hydrogen bond acceptors. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding network.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular formula for this compound is C₁₃H₁₇NO₃, corresponding to a molecular weight of 235.28 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be used to confirm the elemental composition.
Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺˙) at m/z 235. The fragmentation pattern would likely involve characteristic cleavages of the amide and ester functionalities. researchgate.netmdpi.com Plausible fragmentation pathways include:
Loss of the ethoxy radical (•OCH₂CH₃) from the ester group to give a fragment at m/z 190.
Loss of an ethyl radical (•CH₂CH₃) followed by CO₂ to yield a fragment corresponding to the 3,5-dimethylphenyl isocyanate cation.
Alpha-cleavage adjacent to the carbonyl groups.
A key fragmentation would be the cleavage of the N-C bond to form the 3,5-dimethylaniline (B87155) radical cation (m/z 121) or the 3,5-dimethylphenyl isocyanate cation (m/z 147).
Another significant cleavage could occur between the methylene group and the amide carbonyl, leading to the formation of the [M-CH₂COOEt]⁺ fragment.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Identity |
|---|---|
| 235 | [M]⁺˙ (Molecular Ion) |
| 190 | [M - •OCH₂CH₃]⁺ |
| 148 | [CH₃)₂C₆H₃NHCO]⁺ |
| 121 | [(CH₃)₂C₆H₃NH₂]⁺˙ |
| 120 | [(CH₃)₂C₆H₃N]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound (C₁₃H₁₇NO₃), HRMS provides the exact mass of the molecular ion and its common adducts, distinguishing it from other compounds with the same nominal mass.
Based on its chemical formula, the calculated monoisotopic mass and the exact masses of its likely ionized forms are presented below. These theoretical values serve as the benchmark for experimental determination. In a typical analysis using techniques like electrospray ionization (ESI), the compound is most likely to be observed as a protonated molecule ([M+H]⁺) or as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
Table 1: Calculated Exact Masses for HRMS Analysis
| Ion Species | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ | [C₁₃H₁₇NO₃]⁺ | 235.12084 |
| [M+H]⁺ | [C₁₃H₁₈NO₃]⁺ | 236.12867 |
| [M+Na]⁺ | [C₁₃H₁₇NNaO₃]⁺ | 258.11061 |
Fragmentation Pathways and Structural Information from Tandem MS (MS/MS)
Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental data for this compound is not publicly available, a theoretical fragmentation pathway can be proposed based on its structure, which includes an ethyl ester, an amide linkage, and a dimethylphenyl group.
In a typical MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 236.1287) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to cleavages at the most labile bonds, primarily at the ester and amide functionalities.
Key Predicted Fragmentation Pathways:
Loss of Ethanol (B145695): A common fragmentation for ethyl esters is the neutral loss of ethanol (C₂H₅OH, 46.04 Da), which would result in a product ion at m/z 190.0868.
Amide Bond Cleavage: Scission of the amide bond can occur in two primary ways:
Cleavage of the N-C(O) bond could lead to the formation of the 3,5-dimethylanilinium ion ([C₈H₁₂N]⁺) at m/z 122.0970.
Cleavage of the C(O)-CH₂ bond could result in the formation of a 3,5-dimethylphenyl isocyanate-derived fragment.
Loss of Ethyl Acetate (B1210297): Cleavage at the amide nitrogen could result in the neutral loss of the entire ethyl acetate moiety (C₄H₈O₂, 88.05 Da), producing a fragment ion corresponding to the protonated 3,5-dimethylphenyl isocyanate ([C₉H₁₀NO]⁺) at m/z 148.0762.
These predicted pathways provide a basis for structural confirmation in the absence of experimental spectra.
Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Formula of Fragment | Neutral Loss |
|---|---|---|---|
| 236.1287 | 190.0868 | [C₁₁H₁₂NO₂]⁺ | C₂H₆O (Ethanol) |
| 236.1287 | 148.0762 | [C₉H₁₀NO]⁺ | C₄H₈O₂ (Ethyl acetate) |
X-ray Crystallography and Solid-State Structure
A crystallographic study would first determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell and the arrangement of molecules within it.
Analysis of the crystal structure would reveal the preferred conformation of the molecule in the solid state. Key parameters of interest would include the torsion angles around the rotatable bonds, such as the C-N amide bond and the C-C bonds of the acetate chain. This would define the spatial relationship between the 3,5-dimethylphenyl ring and the ethyl acetate moiety.
Computational and Theoretical Investigations of Ethyl 2 3,5 Dimethylphenyl Carbamoyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the geometry, stability, and reactivity of a chemical structure.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to determine its most stable three-dimensional geometry. aip.orgaip.org
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive. researchgate.net For substituted N-phenylacetamides, DFT calculations are used to compute the energies of these orbitals. The analysis reveals how electron-donating or withdrawing groups on the phenyl ring can tune the energy gap. rsc.org In this compound, the electron-donating methyl groups on the phenyl ring would be expected to influence the HOMO-LUMO gap.
Table 1: Representative Frontier Molecular Orbital Data for Acetanilide Analogs
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Substituted N-phenylacetamides | -6.5 to -5.5 | -1.5 to -0.5 | ~5.0 |
| Acetoacetanilide (B1666496) Derivatives | -6.2 to -5.8 | -1.2 to -0.8 | ~5.0 |
Note: The values presented are typical ranges derived from computational studies on analogous compounds and serve as an estimation for this compound. nih.govresearchgate.net
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP or EPS) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The EPS map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions would be expected around the carbonyl oxygen atoms.
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the amide N-H group. researchgate.netxisdxjxsu.asia
Green regions represent areas of neutral or near-zero potential.
This analysis provides a clear picture of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. xisdxjxsu.asia
Conformational Analysis through Molecular Mechanics and Dynamics
While quantum chemical calculations describe the static, ground-state properties of a single molecule, molecular mechanics and dynamics simulations are used to explore its conformational flexibility and behavior over time.
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while optimizing the rest of the geometry. uni-muenchen.dereadthedocs.io This "relaxed scan" helps to identify low-energy conformers (stable shapes) and the energy barriers for rotation between them.
For this compound, key dihedral angles to scan would include:
Rotation around the C-N amide bond to understand the rotational barrier and the planarity of the amide group.
Rotation around the bond connecting the phenyl ring to the nitrogen atom.
Rotations within the ethyl acetate (B1210297) chain to identify its preferred orientations.
The resulting plot of energy versus the dihedral angle reveals the most stable conformations as minima on the energy profile and transition states as energy maxima. researchgate.net
Simulation of Conformational Flexibility
Molecular Dynamics (MD) is a powerful simulation technique that models the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation for this compound would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms using a force field. mpg.de The simulation then solves Newton's equations of motion to track the trajectory of each atom over a set period, often nanoseconds to microseconds. frontiersin.orgrsc.org
The resulting trajectory provides a wealth of information about the molecule's dynamic behavior, including:
Conformational Flexibility: How the molecule bends, twists, and changes shape over time.
Solvent Interactions: How the molecule interacts with surrounding solvent molecules, including the formation and breaking of hydrogen bonds.
Stability of Conformations: The simulation can confirm the relative stability of different conformers identified through PES scans and measure the time the molecule spends in each conformation.
MD simulations offer a dynamic picture of the molecule that complements the static view provided by quantum chemical calculations, giving a more complete understanding of its behavior in a realistic environment. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
The synthesis of this compound likely proceeds through the nucleophilic attack of 3,5-dimethylaniline (B87155) on an activated derivative of ethyl acetoacetate (B1235776). Computational chemistry provides powerful tools to elucidate the intricacies of such reaction pathways.
Computational Elucidation of Proposed Synthetic Pathways
The formation of the amide bond in this compound is conceptually similar to the well-studied acylation of anilines. A plausible synthetic pathway involves the reaction of 3,5-dimethylaniline with an activated form of ethyl acetoacetate, such as an acyl chloride or through the use of coupling agents.
Theoretical studies on the acylation of amines have demonstrated the utility of Density Functional Theory (DFT) in mapping the potential energy surface of the reaction. For a related reaction, the cyclodehydration of maleamic acid with acetic anhydride, computational studies have identified a cyclic transition state. It is reasonable to propose a similar concerted mechanism for the formation of the title compound, proceeding through a tetrahedral intermediate. The reaction mechanism likely involves the initial formation of a complex between the reactants, followed by the rate-determining nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl carbon of the acetoacetate moiety. Subsequent proton transfer steps would then lead to the final product and elimination of a leaving group.
Kinetic and Thermodynamic Parameters of Reactions
The kinetic and thermodynamic feasibility of the proposed synthetic routes can be evaluated through computational methods. While specific data for this compound is unavailable, studies on analogous amide formation reactions provide insight into the expected energetic landscape.
For instance, DFT calculations on the decomposition of N-diacetamides have been used to determine activation energies and entropies of reaction. These studies reveal that the stability of the transition state is influenced by the electronic nature of the substituents on the nitrogen atom. For the synthesis of this compound, the electron-donating nature of the two methyl groups on the phenyl ring is expected to increase the nucleophilicity of the aniline nitrogen, thereby influencing the reaction rate.
Below is a table of representative calculated thermodynamic parameters for a related amide formation reaction, highlighting the typical values that could be expected.
| Reaction Step | Calculated Parameter | Value (kcal/mol) |
| Formation of Tetrahedral Intermediate | Activation Energy (ΔG‡) | 15 - 25 |
| Enthalpy of Reaction (ΔH) | -10 - -20 | |
| Product Formation | Activation Energy (ΔG‡) | 5 - 15 |
| Overall Enthalpy of Reaction (ΔH) | -20 - -30 |
Note: The data in this table is illustrative and represents typical ranges for analogous amide formation reactions calculated using DFT methods. The actual values for the synthesis of this compound would require specific computational analysis.
Molecular Docking and Interaction Studies (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a valuable tool for understanding potential biological activity, excluding human clinical targets as per the scope of this article.
Ligand-Receptor Binding Site Prediction (Excluding human clinical targets)
In the absence of specific studies on this compound, we can extrapolate from docking studies of similar aromatic amides with non-human receptors, such as those of agricultural or veterinary importance. For example, studies on the binding of small molecules to insect acetylcholinesterase (AChE), a key enzyme in the nervous system of insects, can provide a model system.
A hypothetical docking study of this compound with an insect AChE could predict that the molecule binds within the enzyme's active site gorge. The 3,5-dimethylphenyl group would likely engage in hydrophobic interactions with non-polar amino acid residues. The carbamoyl (B1232498) moiety could form hydrogen bonds with serine or histidine residues, which are often crucial for ligand binding in this enzyme class. The ethyl acetate portion could also contribute to binding through hydrophobic and van der Waals interactions.
Predicted Interactions with a Model Non-Human Receptor (Insect Acetylcholinesterase)
| Interacting Group of Ligand | Receptor Residue Type | Type of Interaction |
| 3,5-dimethylphenyl ring | Tryptophan, Tyrosine, Phenylalanine | π-π stacking, Hydrophobic |
| Carbamoyl NH | Serine, Histidine | Hydrogen bond donor |
| Carbamoyl C=O | Serine, Glycine | Hydrogen bond acceptor |
| Ethyl group | Leucine, Isoleucine, Valine | Hydrophobic |
Note: This table is a hypothetical representation of potential interactions based on the docking of similar molecules into non-human enzyme active sites.
Computational Modeling of Non-Covalent Interactions
The structure and properties of molecular crystals are governed by a network of non-covalent interactions. Computational methods such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are instrumental in visualizing and quantifying these interactions.
Hirshfeld surface analysis of structurally related acetoacetanilides has revealed the importance of H···H, C···H, and O···H contacts in their crystal packing. A similar analysis for the title compound would likely show a significant contribution from these types of contacts, underscoring the role of even weak interactions in determining the crystal architecture.
Due to a lack of publicly available scientific literature, a detailed article on the biological and mechanistic studies of this compound cannot be generated at this time. Extensive searches for this specific compound, including searches by its chemical name and CAS number (22356-55-2), did not yield any relevant data on its enzyme inhibition properties, receptor binding profile, or mechanisms of biological interaction in in vitro or non-clinical settings.
Therefore, the requested article, structured around the provided outline, cannot be created. There is no available information to populate the sections and subsections on:
Enzyme Inhibition Studies (In Vitro): No studies were found investigating specific enzyme targets or determining inhibition constants such as IC50 or Ki for this compound.
Receptor Binding Profiling (In Vitro): No data is available on the screening of this compound against any defined receptor panels or the methodologies used for such assays.
Mechanistic Elucidation of Biological Interactions: There is no research available that elucidates the molecular interactions of this compound in cell-free systems or non-human cell lines.
Without any research findings on these specific topics for this compound, it is not possible to provide a scientifically accurate and informative article as per the user's request.
Biological and Mechanistic Studies of Ethyl 2 3,5 Dimethylphenyl Carbamoyl Acetate in Vitro and Non Clinical
Mechanistic Elucidation of Biological Interactions (Cell-Free or Non-Human Cell Lines)
Investigation of Molecular Pathways Affected
No studies were found that investigated the molecular pathways affected by Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate. There is no available information on its effects on signaling cascades, gene expression, or other cellular mechanisms of action.
Protein-Ligand Interaction Characterization
There is no publicly available data on the protein targets of this compound. Consequently, information regarding its binding affinity, mode of interaction, or the specific proteins it may bind to is unknown.
Structure-Activity Relationship (SAR) Studies for Biological Effects (In Vitro)
Design and Synthesis of Analogs for SAR Exploration
No research publications were identified that describe the design, synthesis, and evaluation of analogs of this compound for the purpose of exploring its structure-activity relationships.
Correlation of Structural Features with Biological Activity
Without studies on analogs and their biological testing, no correlations between the structural features of this compound and any potential biological activity can be established.
Potential Applications of Ethyl 2 3,5 Dimethylphenyl Carbamoyl Acetate in Non Biomedical Contexts
Applications in Materials Science
The structural characteristics of Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate lend themselves to potential applications in the field of materials science, particularly in the synthesis of novel polymers and functional materials.
Role as a Monomer or Building Block for Polymer Synthesis
The bifunctional nature of this compound makes it a candidate for use as a monomer in polymerization reactions. The active methylene (B1212753) group within the acetoacetate (B1235776) portion of the molecule can participate in various condensation reactions, while the ester and amide functionalities offer further sites for chemical modification and linkage.
Theoretically, this compound could be utilized in step-growth polymerization. For instance, the active methylene group could react with difunctional electrophiles, such as dialdehydes or diacyl chlorides, to form novel polyester or polyamide chains. The presence of the bulky 3,5-dimethylphenyl group would likely impart specific physical properties to the resulting polymer, such as increased rigidity, altered solubility, and a higher glass transition temperature.
While direct polymerization of this compound has not been reported, the polymerization of related N-substituted acrylamides and itaconimides has been demonstrated, suggesting the feasibility of incorporating such structures into polymer backbones. N-aryl glycines have also been explored as versatile initiators for various polymerization reactions.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-reactant | Potential Polymer Class |
| Polycondensation | Diols, Diamines | Polyesters, Polyamides |
| Michael Addition | Acrylates, Maleimides | Functionalized Polyacrylates |
| Knoevenagel Condensation | Dialdehydes | Unsaturated Polyesters |
Development of Functional Materials
Beyond its role as a basic monomer, this compound could be instrumental in the development of functional materials. The acetoacetate group is known for its ability to form strong chelates with metal ions. Polymers incorporating this moiety could therefore be designed as metal-scavenging resins, catalysts, or as coatings with enhanced adhesive properties.
Furthermore, the N-aryl acetoacetamide structure can be a precursor to chromophoric and fluorophoric systems. By incorporating this compound into a polymer matrix, it might be possible to develop materials with specific optical properties, such as photochromic or fluorescent polymers. The synthesis of aniline-based amides has been explored for their potential in nonlinear optical materials.
Use as a Chemical Reagent in Organic Synthesis
The reactivity of its functional groups makes this compound a valuable potential reagent in organic synthesis for the construction of more complex molecular architectures.
Utility in the Synthesis of Complex Molecules
The active methylene group of the acetoacetate moiety is a classical nucleophile in carbon-carbon bond-forming reactions. It can be readily deprotonated to form a stable enolate, which can then participate in a variety of reactions, including alkylations, acylations, and condensations. This reactivity is central to the well-established acetoacetic ester synthesis for the preparation of ketones and other carbonyl compounds.
The presence of the N-(3,5-dimethylphenyl)carbamoyl group can influence the stereochemical outcome of these reactions and introduce a specific aromatic substituent in a single step. This makes the compound a potentially useful building block for the synthesis of complex natural products and other biologically active molecules.
Role as a Precursor for Advanced Intermediates
This compound can serve as a precursor for a variety of advanced chemical intermediates. N-aryl acetoacetamides are known to be valuable intermediates in the synthesis of heterocyclic compounds. For instance, they can undergo cyclization reactions with various reagents to form pyridines, pyrimidines, and other nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and other functional molecules.
Moreover, the cleavage of the carbon-carbon bond in N-aryl acetoacetamides can lead to the formation of polysubstituted anilines and β-dibrominated acetamides, which are themselves versatile synthetic intermediates. A highly regioselective synthesis of anilines and β-dibrominated acetamides from N-aryl acetoacetamides mediated by Cu(I) salts has been reported.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Product Class |
| Hantzsch Pyridine (B92270) Synthesis | Aldehyde, Ammonia | Dihydropyridines |
| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinones |
| Knorr Pyrrole Synthesis | α-Amino ketone | Pyrroles |
| Japp-Klingemann Reaction | Aryl diazonium salt | Hydrazones |
Applications in Agrochemical Research (Non-Efficacy Studies)
In the realm of agrochemical research, the focus for a compound like this compound would be on its utility as a building block in the synthesis of new potential agrochemicals, rather than its intrinsic biological activity. The N-aryl acetamide (B32628) structural motif is present in a number of commercial herbicides and fungicides.
For example, the synthesis of N-arylacetamides is a key step in the production of certain agricultural compounds. A patent describes a method for producing phenylacetamide compounds, including those with a 3,5-dimethylphenyl group, for use as agricultural bactericides. Therefore, this compound could be a valuable intermediate in the discovery and development of new crop protection agents. Research in this area would involve using the compound as a starting material to generate libraries of new molecules for screening. The 3,5-dimethylphenyl group is a common substituent in agrochemicals, often contributing to favorable metabolic stability and target-site interactions.
Potential in Dye and Pigment Chemistry
The most established application for acetoacetanilide (B1666496) derivatives is in the synthesis of organic colorants ayatmodelschool.comwikipedia.org. The chemical properties of this compound make it a prime candidate for use in the development of new dyes and pigments with specific chromatic and performance characteristics.
This compound can serve as a "coupling component" in the synthesis of azo dyes. The active methylene group in its structure is highly reactive towards diazonium salts in a process known as azo coupling ayatmodelschool.comwikipedia.org. This reaction is a cornerstone of azo dye manufacturing, which is known for producing bright and varied colors ayatmodelschool.com.
The resulting azo dyes incorporate the 3,5-dimethylphenylcarbamoyl]acetate moiety as part of their chromophoric system. The specific substituents on the aniline (B41778) ring of the acetoacetanilide derivative can influence the final color of the dye wikipedia.org. For instance, the two methyl groups on the phenyl ring of this compound would be expected to have an effect on the electronic properties and, consequently, the color of the resulting dye.
The structure of this compound offers several avenues for modulating the optical properties of the dyes and pigments derived from it. The substituents on the phenyl ring can affect the electron density around the azo group in the final dye molecule, which in turn can influence properties like lightfastness jcsp.org.pk.
Furthermore, the incorporation of different heterocyclic moieties into azo dyes derived from acetoacetanilides is a known strategy to enhance brightness and achieve a wider range of colors, extending even to blues and greens internationaljournalcorner.comsapub.org. By using this compound as the coupling component, and varying the diazo component, a diverse palette of colors with tailored optical properties could be synthesized. The table below outlines how structural modifications could potentially influence the optical properties of dyes derived from this compound.
| Structural Feature/Modification | Potential Effect on Optical Properties |
| 3,5-dimethylphenyl group | Influence on hue and lightfastness due to electronic and steric effects. |
| Coupling with different diazonium salts | Generation of a wide range of colors (yellow, orange, red). |
| Introduction of heterocyclic groups | Potential for bathochromic shifts (deeper colors) and enhanced brightness. |
| Complexation with metal ions | Formation of pigments with improved stability and different shades. |
Conclusion and Future Perspectives
Summary of Key Academic Research Findings for Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate
A thorough search of academic databases yields no specific, in-depth research articles focused solely on this compound. The compound is primarily listed in chemical catalogs and databases, which provide basic physicochemical properties. There is a notable absence of studies detailing its synthesis optimization, reaction mechanisms, or exploration of its biological or material properties.
Research on analogous compounds, such as other N-aryl β-ketoamides, suggests that this class of molecules can serve as precursors for the synthesis of various heterocyclic compounds. For instance, similar structures are known to undergo cyclization reactions to form pyridones, pyrimidones, and other pharmacologically relevant scaffolds. However, it is crucial to note that these are general reactivities of the functional group and have not been specifically demonstrated for this compound.
Emerging Research Directions and Unexplored Avenues
Given the paucity of existing research, numerous avenues for investigation are open. A primary and fundamental area of study would be the systematic exploration of its synthesis and reactivity.
Synthesis:
Optimization of Synthesis: While the compound is commercially available, academic literature lacks a detailed, optimized, and scalable synthesis protocol. Research could focus on developing efficient synthetic methods from readily available starting materials like ethyl acetoacetate (B1235776) and 3,5-dimethylaniline (B87155).
Green Chemistry Approaches: Investigation into more environmentally benign synthetic routes, such as solvent-free reactions or the use of heterogeneous catalysts, would be a valuable contribution.
Reactivity and Synthetic Applications:
Heterocyclic Synthesis: A key unexplored avenue is its use as a precursor for synthesizing novel heterocyclic compounds. The β-ketoamide functionality is primed for reactions with various dinucleophiles to construct diverse ring systems.
Medicinal Chemistry: The 3,5-dimethylphenyl moiety is present in some biologically active molecules. It would be pertinent to investigate the potential of this compound as a scaffold for developing new therapeutic agents.
Coordination Chemistry: The oxygen and nitrogen atoms of the carbamoylacetate group could potentially act as ligands for metal ions, opening up possibilities in coordination chemistry and catalysis.
Broader Implications for Synthetic Chemistry and Material Science
The potential utility of this compound, if systematically studied, could have broader implications for several scientific fields.
In synthetic chemistry , it could be established as a readily available and versatile building block. Its unique substitution pattern might offer advantages in terms of solubility, crystallinity, or reaction selectivity compared to other N-aryl β-ketoamides.
In material science , the incorporation of the (3,5-dimethylphenyl)carbamoyl moiety could influence the properties of polymers or other materials. For example, it might enhance thermal stability or alter photophysical properties. However, without empirical data, these remain speculative possibilities.
Recommendations for Future Academic Investigations and Collaborative Opportunities
To unlock the potential of this compound, a concerted research effort is required. The following recommendations are proposed:
Fundamental Reactivity Studies: A comprehensive study of the compound's reactivity with a range of electrophiles and nucleophiles is essential to map its chemical behavior.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict its reactive sites, spectroscopic properties, and potential for intermolecular interactions, guiding experimental work.
Collaborative Screening Programs: Collaborations between synthetic chemistry labs and those specializing in high-throughput screening for biological activity could rapidly assess the pharmacological potential of derivatives synthesized from this starting material.
Polymer and Materials Science Integration: Joint projects with material scientists could explore the incorporation of this compound into novel polymers or functional materials to evaluate its impact on their properties.
Q & A
Basic Question: What are the standard synthetic routes for Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves a carbamoylation reaction between 3,5-dimethylaniline and activated carbonyl intermediates. A general procedure includes:
Condensation : Reacting ethyl 2-chloroacetate with 3,5-dimethylphenyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA) to form the carbamoyl linkage .
Purification : Column chromatography (e.g., 1:4 ethyl acetate/hexane) is used to isolate the product, monitored by TLC.
Characterization :
- NMR : H and C NMR verify the carbamoyl proton (δ ~8.5 ppm) and ester carbonyl (δ ~172 ppm) .
- HPLC : Used to assess purity, with logP calculated via retention times (e.g., C18 columns, isocratic elution) .
Advanced Question: How can enantioselective synthesis of derivatives be optimized using this compound as a precursor?
Methodological Answer:
Enantioselective indole insertion reactions (e.g., for sp-sp C–C bond formation) are achieved via:
Catalytic System : Chiral phosphoric acid catalysts (e.g., 3.76 mg, 0.005 mmol) induce asymmetry, yielding enantiomeric excess (e.g., 47% ee) .
Reaction Monitoring : Real-time H NMR tracks intermediate sulfoxonium ylides.
Data Contradictions : Discrepancies in enantiomer ratios may arise from solvent polarity (e.g., hexane vs. DCM) or catalyst loading; systematic screening (DoE) is recommended .
Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Key techniques include:
Spectroscopy :
- IR : Confirm carbamoyl (C=O stretch ~1680 cm) and ester (C=O ~1720 cm) groups .
- HRMS : Validate molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Chromatography :
- Chiral HPLC : Resolves enantiomers using OD-H columns with hexane/isopropanol (90:10) .
Advanced Question: How do steric and electronic effects of the 3,5-dimethylphenyl group influence reactivity in nucleophilic acyl substitutions?
Methodological Answer:
Steric Effects : The dimethyl groups hinder nucleophilic attack at the carbamoyl carbon, slowing reactions with bulky nucleophiles (e.g., tert-butanol). Kinetic studies using C-labeled intermediates quantify steric hindrance .
Electronic Effects : Electron-donating methyl groups increase electron density at the carbamoyl nitrogen, enhancing resonance stabilization. DFT calculations (B3LYP/6-31G*) model charge distribution .
Contradictions : Conflicting reactivity reports may arise from solvent polarity (aprotic vs. protic); control experiments in DMF vs. THF are advised .
Basic Question: What are the solubility and stability profiles of this compound under varying storage conditions?
Methodological Answer:
Solubility :
- Polar Solvents : Soluble in ethyl acetate, DCM, and DMSO; sparingly soluble in water (<0.1 mg/mL at 25°C) .
Stability :
- Thermal : Decomposes above 200°C (DSC/TGA).
- Hydrolytic : Susceptible to ester hydrolysis in aqueous acidic/basic conditions; store anhydrous at -20°C .
Advanced Question: How can contradictory bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved for derivatives?
Methodological Answer:
Target Validation :
- SPR/BLI : Measure binding kinetics (k/k) to purified enzymes (e.g., kinases) vs. receptors .
- Mutagenesis : Replace key residues (e.g., catalytic lysine) to confirm binding specificity .
Data Reconciliation :
- Meta-Analysis : Compare IC values across studies; consider assay conditions (e.g., ATP concentration in kinase assays) .
Basic Question: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
PPE : Nitrile gloves, lab coat, and goggles.
Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., TEA) .
Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced Question: How can computational methods predict the metabolic fate of this compound?
Methodological Answer:
In Silico Tools :
- CYP450 Metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify probable oxidation sites (e.g., methyl groups) .
- Metabolite ID : MD simulations (AMBER) model esterase-mediated hydrolysis pathways .
Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Basic Question: What are the common impurities observed during synthesis, and how are they mitigated?
Methodological Answer:
Impurity Sources :
- Unreacted Aniline : Detectable via HPLC (retention time ~3.2 min) .
- Ester Hydrolysis Byproducts : Identified by LC-MS ([M+H] = 195.1) .
Mitigation :
- Stoichiometric Control : Maintain 1:1.2 molar ratio of aniline to ethyl 2-chloroacetate .
- Low-Temperature Quenching : Halt reactions at 0°C to prevent hydrolysis .
Advanced Question: How does the compound’s crystal packing affect its physicochemical properties?
Methodological Answer:
Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) reveals intermolecular H-bonding between carbamoyl NH and ester carbonyl, enhancing thermal stability .
Property Impact :
- Solubility : Tight packing reduces solubility; co-crystallization with cyclodextrins improves it .
- Melting Point : Correlate with lattice energy (calculated via PIXELC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
